

# Application Notes and Protocols for SR 146131 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SR 146131** is a potent and highly selective nonpeptide agonist for the cholecystokinin 1 (CCK1) receptor.[1][2][3] It has demonstrated significant effects in various preclinical in vivo models, primarily related to gastrointestinal function and feeding behavior. These application notes provide a summary of the key in vivo effects of **SR 146131** and detailed protocols for replicating these studies.

## **Mechanism of Action**

**SR 146131** exerts its effects by binding to and activating the CCK1 receptor, a G-protein coupled receptor. The activation of the CCK1 receptor initiates a cascade of intracellular signaling events through multiple G-protein pathways, including Gq, Gs, and G13.[4] This leads to the activation of downstream effectors such as phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), and adenylyl cyclase, which produces cyclic AMP (cAMP).[5][6][7] These signaling pathways ultimately mediate the physiological effects of **SR 146131**, such as reduced food intake and modulation of gastrointestinal motility.

# **Quantitative Data Summary**

The following tables summarize the in vivo efficacy of **SR 146131** in various animal models as reported in the literature.



Table 1: Effect of **SR 146131** on Gastric and Gallbladder Emptying in Mice

| Parameter                          | Effective Dose<br>(ED50) | Route of<br>Administration | Animal Model |
|------------------------------------|--------------------------|----------------------------|--------------|
| Inhibition of Gastric<br>Emptying  | 66 μg/kg                 | Oral (p.o.)                | Mice         |
| Inhibition of Gallbladder Emptying | 2.7 μg/kg                | Oral (p.o.)                | Mice         |

Data sourced from Bignon et al., 1999.[1]

Table 2: Effect of SR 146131 on Food Intake in Various Species

| Effect                                                                 | Effective Dose | Route of<br>Administration | Animal Model |
|------------------------------------------------------------------------|----------------|----------------------------|--------------|
| Reduction of food intake in fasted rats                                | from 0.1 mg/kg | Oral (p.o.)                | Rats         |
| Reduction of food intake in non-fasted, neuropeptide Y-stimulated rats | from 0.3 mg/kg | Oral (p.o.)                | Rats         |
| Reduction of food intake in fasted gerbils                             | from 0.1 mg/kg | Oral (p.o.)                | Gerbils      |
| Reduction of food intake in diet-restricted marmosets                  | from 3 mg/kg   | Oral (p.o.)                | Marmosets    |

Data sourced from Bignon et al., 1999.[1]

Table 3: Effect of  $\mathbf{SR}$  146131 on Locomotor Activity in Mice



| Effect                          | Effective Dose | Route of<br>Administration | Animal Model |
|---------------------------------|----------------|----------------------------|--------------|
| Reduction of locomotor activity | from 0.3 mg/kg | Oral (p.o.)                | Mice         |

Data sourced from Bignon et al., 1999.[1]

# **Experimental Protocols Food Intake Study in Fasted Rodents**

Objective: To evaluate the anorectic effect of **SR 146131** in food-deprived rodents.

#### Materials:

- SR 146131
- Vehicle for oral administration (e.g., 0.5% methylcellulose in water)
- Standard laboratory rodent chow
- Metabolic cages equipped for food intake monitoring
- Oral gavage needles
- Animal balance

#### Procedure:

- House adult male rats (e.g., Sprague-Dawley, 200-250g) or mice (e.g., C57BL/6, 25-30g) individually in metabolic cages.
- Allow animals to acclimate to the cages for at least 3 days with ad libitum access to food and water.
- Fast the animals for 18-24 hours with free access to water.[8]



- Prepare a suspension of SR 146131 in the chosen vehicle at the desired concentrations. A
  vehicle control group should also be prepared.
- At the beginning of the dark cycle, administer SR 146131 or vehicle orally via gavage at a volume of 5-10 ml/kg.
- Immediately after dosing, provide a pre-weighed amount of standard chow.
- Measure cumulative food intake at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) by weighing the remaining food.[8]
- Calculate the food intake in grams and express it as a percentage of the vehicle-treated control group.

## **Gastric Emptying Assay in Mice (Phenol Red Method)**

Objective: To assess the effect of **SR 146131** on the rate of gastric emptying.

### Materials:

- SR 146131
- Vehicle for oral administration
- Phenol red solution (e.g., 0.5 mg/ml in 1.5% methylcellulose)
- 0.1 N NaOH
- Spectrophotometer
- Stomach tubes for gavage
- Surgical instruments for dissection

#### Procedure:

• Fast male mice (e.g., Swiss Webster, 25-30g) for 24 hours with free access to water.



- Administer SR 146131 or vehicle orally 30 minutes prior to the administration of the phenol red meal.
- Administer 0.2 ml of the phenol red solution orally via gavage.
- At a predetermined time point after the phenol red meal (e.g., 20 minutes), euthanize the mice by cervical dislocation.
- Immediately clamp the pylorus and cardia of the stomach to prevent leakage.
- Carefully dissect the stomach, place it in a tube with 5 ml of 0.1 N NaOH, and homogenize.
- Centrifuge the homogenate and collect the supernatant.
- Measure the absorbance of the supernatant at 560 nm using a spectrophotometer.
- A standard curve of phenol red in 0.1 N NaOH should be prepared to determine the amount of phenol red remaining in the stomach.
- Gastric emptying is calculated as: (1 (amount of phenol red in stomach / average amount of phenol red in stomachs of mice sacrificed immediately after the meal)) x 100%.[9][10][11][12]

## Gallbladder Emptying Assay in Mice

Objective: To evaluate the effect of **SR 146131** on gallbladder contraction.

Materials:

- SR 146131
- Vehicle for oral administration
- Anesthetic (e.g., isoflurane)
- High-frequency ultrasound system with a small animal probe
- Calipers

Procedure:



- Fast male mice for at least 6 hours with free access to water.
- Administer SR 146131 or vehicle orally.
- At a predetermined time after drug administration (e.g., 30 minutes), anesthetize the mice.
- Place the anesthetized mouse on a heated platform to maintain body temperature.
- Using a high-frequency ultrasound system, visualize the gallbladder in a longitudinal and transverse plane.
- Measure the length, width, and depth of the gallbladder to calculate its volume using the formula for a prolate ellipsoid: Volume = 0.52 x length x width x depth.
- Gallbladder emptying is determined by comparing the gallbladder volume in treated animals to that of vehicle-treated controls. A significant reduction in volume indicates gallbladder contraction.

# Visualizations CCK1 Receptor Signaling Pathway





Click to download full resolution via product page

Caption: CCK1 Receptor Signaling Cascade.

## **Experimental Workflow: Food Intake Study**





Click to download full resolution via product page

Caption: Workflow for a Rodent Food Intake Study.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. II. In vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 美国GlpBio SR 146131 | Cas# 221671-61-0 [glpbio.cn]
- 3. SR146131: a new potent, orally active, and selective nonpeptide cholecystokinin subtype 1 receptor agonist. I. In vitro studies PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic actions of the type 1 cholecystokinin receptor: its potential as a therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bps.ac.uk [bps.ac.uk]
- 7. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells PMC [pmc.ncbi.nlm.nih.gov]
- 8. Food intake behavior protocol [protocols.io]
- 9. Validation of gastric-emptying scintigraphy of solids and liquids in mice using dedicated animal pinhole scintigraphy PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Validation of Gastric-Emptying Scintigraphy of Solids and Liquids in Mice Using Dedicated Animal Pinhole Scintigraphy | Journal of Nuclear Medicine [jnm.snmjournals.org]
- To cite this document: BenchChem. [Application Notes and Protocols for SR 146131 In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1682613#sr-146131-protocol-for-in-vivo-studies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com